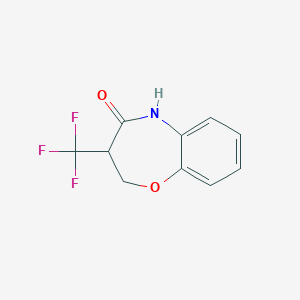![molecular formula C13H23BrO2 B14325205 6-Bromo-1,4-dioxaspiro[4.10]pentadecane CAS No. 111689-47-5](/img/structure/B14325205.png)
6-Bromo-1,4-dioxaspiro[4.10]pentadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-1,4-dioxaspiro[410]pentadecane is a chemical compound with the molecular formula C13H23BrO2 It is a member of the spiroacetal family, characterized by a spiro-connected dioxane ring and a bromine atom at the 6th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,4-dioxaspiro[4.10]pentadecane typically involves the reaction of a suitable diol with a brominating agent under controlled conditions. One common method includes the use of 1,4-dioxaspiro[4.10]pentadecane as a starting material, which is then brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-1,4-dioxaspiro[4.10]pentadecane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of 6-hydroxy-1,4-dioxaspiro[4.10]pentadecane or 6-amino-1,4-dioxaspiro[4.10]pentadecane.
Oxidation: Formation of 6-oxo-1,4-dioxaspiro[4.10]pentadecane.
Reduction: Formation of 1,4-dioxaspiro[4.10]pentadecane.
Applications De Recherche Scientifique
6-Bromo-1,4-dioxaspiro[4.10]pentadecane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Bromo-1,4-dioxaspiro[4.10]pentadecane depends on its interaction with specific molecular targets. The bromine atom can participate in electrophilic reactions, while the dioxane ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dioxaspiro[4.5]decane: A smaller spiroacetal with similar structural features but different reactivity and applications.
6-Bromo-1,4-dioxaspiro[4.5]decane: A closely related compound with a shorter carbon chain, affecting its physical and chemical properties.
Uniqueness
6-Bromo-1,4-dioxaspiro[4.10]pentadecane is unique due to its longer carbon chain, which can influence its solubility, reactivity, and potential applications. Its specific structural features make it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
111689-47-5 |
|---|---|
Formule moléculaire |
C13H23BrO2 |
Poids moléculaire |
291.22 g/mol |
Nom IUPAC |
6-bromo-1,4-dioxaspiro[4.10]pentadecane |
InChI |
InChI=1S/C13H23BrO2/c14-12-8-6-4-2-1-3-5-7-9-13(12)15-10-11-16-13/h12H,1-11H2 |
Clé InChI |
NQUCRPBYBFMAQC-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCC(C2(CCCC1)OCCO2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



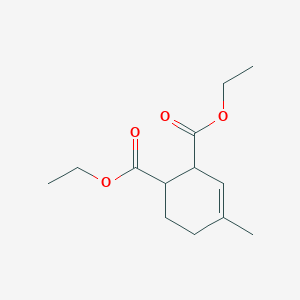
![2-[Butyl(methyl)amino]-3,5,6-trichlorocyclohexa-2,5-diene-1,4-dione](/img/structure/B14325147.png)

![1-[Aziridin-1-yl-[2-(2-ethoxyethoxy)ethoxy]phosphoryl]aziridine](/img/structure/B14325153.png)
![Propanedinitrile, [2,6-bis[bis(methylthio)methylene]cyclohexylidene]-](/img/structure/B14325157.png)
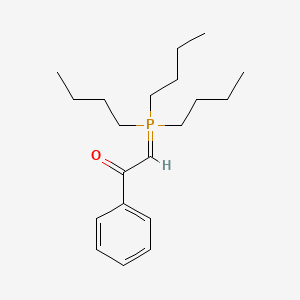
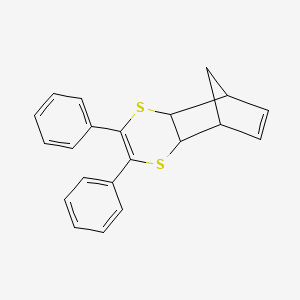
![6,6'-[Ethane-1,2-diylbis(methylazanediyl)]di(hexan-1-ol)](/img/structure/B14325167.png)
![2,6-Di-tert-butyl-4-[(1,3-thiazol-2-yl)amino]phenol](/img/structure/B14325193.png)
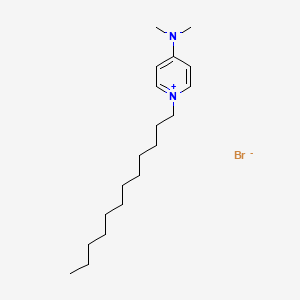
![4-{[(3H-Indol-3-ylidene)methyl]amino}benzohydrazide](/img/structure/B14325210.png)
![4-[2-(4-Acetamidophenyl)ethenyl]-1-methylpyridin-1-ium chloride](/img/structure/B14325211.png)
